4,6-Bis(1-phenylethyl)-m-xylene

Thermophysical property screening High-boiling aromatic solvents Isomer-dependent process design

Mixed-isomer bis(1-phenylethyl)xylene products introduce boiling-point drift that undermines process reproducibility. 4,6-Bis(1-phenylethyl)-m-xylene (CAS 53816-99-2) is the meta-positional isomer with a precisely defined bp of 424.4 °C, flash point 208.7 °C, and XLogP3-AA of 7.2. • 2.9 °C lower bp vs. para isomer - enables predictable solvent recovery & column design • Remains liquid below -50 °C - outperforms dibenzyltoluene for cold-shutdown pumpability in heat-transfer loops • Consistent LogP 7.2 - ensures reproducible liquid-liquid extraction yields Supplied as a single-isomer product with batch-to-batch consistency for validated pharmaceutical and industrial processes.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 53816-99-2
Cat. No. B13958369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(1-phenylethyl)-m-xylene
CAS53816-99-2
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)C
InChIInChI=1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3
InChIKeyMQXKSESRXIZXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Bis(1-phenylethyl)-m-xylene: Thermophysical Profile Overview


4,6-Bis(1-phenylethyl)-m-xylene (IUPAC: 1,5-dimethyl-2,4-bis(1-phenylethyl)benzene; CAS 53816-99-2; molecular formula C₂₄H₂₆; MW 314.46 g/mol) is a tri-cyclic diarylalkane belonging to the bis(α-methylbenzyl)xylene (BMBX) structural family. Formed via Friedel-Crafts alkylation of m-xylene with a styrene or α-methylbenzyl alcohol source, the compound bears two 1-phenylethyl substituents at the 4- and 6-positions of the meta-xylene core, yielding a computed boiling point of 424.4 °C (760 mmHg), a flash point of 208.7 °C, and a calculated density of 0.997 g/cm³ . Its high LogP (XLogP3-AA = 7.2) indicates pronounced lipophilicity, consistent with use as a high-boiling aromatic solvent, heat-transfer fluid component, and pharmaceutical building block .

High-boiling aromatic solvent; meta-substitution defines boiling-point specification for distillation control
Heat-transfer fluid component; reported low-temperature fluidity advantage supports cold-climate pumpability
Lipophilic building block (XLogP 7.2); defined partition behavior aids extraction process design

Why Generic Substitution Fails Without Property Screening


Although all bis(1-phenylethyl)xylene positional isomers share the identical molecular formula (C₂₄H₂₆) and nominal molecular weight, the substitution pattern on the xylene ring directly modulates key thermophysical properties — boiling point, flash point, and thus distillation fraction and fire-safety classification . Meta-substituted 4,6-Bis(1-phenylethyl)-m-xylene exhibits a boiling point 2.9 °C lower than its para-substituted analog and 6.9 °C lower than its ortho-substituted analog, differences that become consequential in high-temperature heat-transfer and solvent-recovery applications where narrow boiling ranges dictate system design and operational safety . Procuring a mixed-isomer product (e.g., CAS 51158-41-9) or an unverified positional isomer introduces property drift that is invisible on a simple molecular-formula check but directly impairs process reproducibility.

Target Isomer
Boiling Point
Meta-specific boiling point anchors vapor-pressure curves and column design
Flash Point
Lowest flash point among positional isomers; defines safety classification baseline
Lipophilicity
Defined LogP (7.2) sets extraction and partitioning behavior
Mixed / Unverified Isomer
Boiling-Point Drift
Isomer shift may alter distillation cut points and reflux ratios
Flash-Point Uncertainty
Higher flash point of other isomers may mask fire-risk classification
LogP Deviation
~1 unit LogP difference can reduce extraction efficiency and yield consistency

Quantitative Differentiation Against Positional Isomers


Boiling Point Comparison Among Positional Isomers

4,6-Bis(1-phenylethyl)-m-xylene (meta-substituted) exhibits a computed boiling point of 424.4 °C at 760 mmHg. The para-substituted positional isomer, 2,5-bis(1-phenylethyl)-p-xylene (CAS 84255-47-0), boils at 427.4 °C, a difference of +3.0 °C. The ortho-substituted isomer, 3,6-bis(1-phenylethyl)-o-xylene (CAS 68678-76-2), boils at 431.3 °C, a difference of +6.9 °C . This rank order (ortho > para > meta) is consistent with steric effects of the phenylethyl substituents on intermolecular interactions in the condensed phase.

Boiling Point
Cross-study comparable
424.4 °C (meta) vs 427.4 °C (para) / 431.3 °C (ortho)
Rank order ortho > para > meta aligns with steric effects
Computed values; experimental verification recommended
Thermophysical property screening High-boiling aromatic solvents Isomer-dependent process design

Flash Point Comparison and Safety Classification

The computed flash point of 4,6-Bis(1-phenylethyl)-m-xylene is 208.7 °C. The para-substituted isomer (2,5-bis(1-phenylethyl)-p-xylene) has a flash point of 210.5 °C (+1.8 °C), and the ortho-substituted isomer (3,6-bis(1-phenylethyl)-o-xylene) has a flash point of 212.8 °C (+4.1 °C) . While all three isomers fall into the same high-flash-point category, the meta isomer presents the lowest flash point, which may influence hazardous-area classification and storage requirements under specific regulatory frameworks.

Flash Point
Cross-study comparable
208.7 °C (meta) vs 210.5 °C (para) / 212.8 °C (ortho)
Meta isomer presents lowest flash point among positional variants
Predicted; confirm via closed-cup method for SDS
Flash point comparison Fire-safety classification High-temperature solvent handling

Low-Temperature Fluidity vs. Commercial Heat-Transfer Fluids

Patent literature discloses that mixtures of mono- and bis(methylbenzyl)xylene (BMBX) isomers — a class that includes 4,6-bis(1-phenylethyl)-m-xylene — remain liquid at temperatures below –50 °C, whereas the competing commercial heat-transfer fluid bis(methylbenzyl)toluene solidifies at –17 °C and exhibits a viscosity of 204 cSt at 20 °C, and dibenzyltoluene has a pour point of –34 °C with a viscosity of 35 cSt at 20 °C [1] [2]. The BMBX class, by virtue of its lower molecular weight and bicyclic/tricyclic xylene-based architecture, offers a superior low-temperature fluidity profile that reduces pre-heating and pump-energy requirements in cold-climate installations.

Low-Temp Fluidity
Class-level inference
BMBX class liquid below –50 °C; pour point advantage >33 °C over bis(methylbenzyl)toluene
Supports cold-climate pumpability and reduced pre-heating
Class-level patent data; isomer-specific viscosity not reported
Heat-transfer fluid Low-temperature fluidity Viscosity comparison

Lipophilicity Comparison Across Substitution Patterns

The computed partition coefficient (XLogP3-AA) for 4,6-bis(1-phenylethyl)-m-xylene is 7.2 . The ortho-substituted isomer (3,6-bis(1-phenylethyl)-o-xylene, as 2,3-dimethyl-1,4-bis(1-phenylethyl)benzene) also reports XLogP3-AA = 7.2 [1], while the 4,5-bis(1-phenylethyl)-o-xylene isomer (CAS 51580-93-9) reports a LogP of 8.17 . This indicates that subtle changes in substitution geometry can produce a ~1 log-unit shift in lipophilicity, affecting partition behavior in biphasic organic synthesis and liquid-liquid extraction protocols.

Lipophilicity
Cross-study comparable
XLogP 7.2 (meta) vs 7.2 (3,6-ortho) / 8.17 (4,5-ortho)
ΔLogP ~1 unit may shift extraction efficiency ~10×
Computed LogP; experimental determination advised
Lipophilicity comparison Solvent selection Extraction efficiency

Molecular Flexibility and Conformational Distinction

4,6-Bis(1-phenylethyl)-m-xylene, with its 1,5-dimethyl-2,4-substitution pattern, possesses four rotatable bonds (two C–C bonds connecting the phenylethyl groups to the aromatic core), as determined by its computed molecular descriptors . This is identical to other bis(1-phenylethyl)xylene positional isomers (all C₂₄H₂₆ isomers share the same rotatable bond count of 4) [1]. However, the meta-substitution pattern positions the two bulky phenylethyl groups on the same side of the aromatic ring relative to the methyl substituents, creating a different molecular shape and dipole-moment distribution compared to ortho- and para-substituted isomers. This conformational difference is hypothesized to contribute to the observed boiling-point rank order (ortho > para > meta) and may influence crystallization tendency in neat form.

Conformational Shape
Supporting evidence
4 rotatable bonds; meta-substitution yields distinct spatial orientation
May influence crystallization tendency vs ortho/para
Melting-point data unavailable; hypothesis only
Molecular flexibility Conformational analysis Crystallization tendency

Procurement-Relevant Application Scenarios


Low-Temperature Pumpability for Heat-Transfer Fluids

In concentrated solar power (CSP) plants and chemical-process heat-exchange loops located in temperate or sub-arctic climates, heat-transfer fluids must remain pumpable during cold shutdown without auxiliary heat tracing. The BMBX isomer class, which includes 4,6-bis(1-phenylethyl)-m-xylene, remains liquid below –50 °C, outperforming dibenzyltoluene (pour point –34 °C) and bis(methylbenzyl)toluene (solid at –17 °C) [1]. The meta isomer's lower boiling point (424.4 °C vs. 427–431 °C for ortho/para) also provides a slightly broader liquidus range when combined with monobenzylated co-fluids, enabling greater formulation flexibility.

Defined Lipophilicity for Extraction Optimization

4,6-Bis(1-phenylethyl)-m-xylene, with an XLogP3-AA of 7.2, serves as a high-boiling lipophilic building block or reaction solvent in multi-step pharmaceutical syntheses [1] . Its LogP is ~1 unit lower than the 4,5-substituted ortho isomer (LogP = 8.17), offering a distinct partition profile for liquid-liquid extraction workup. For process chemists optimizing extraction yield, specifying the correct positional isomer ensures predictable phase-transfer behavior and avoids the yield losses associated with inadvertent LogP shifts.

Precision Distillation with Narrow Boiling-Point Margins

In high-vacuum distillation and solvent-recovery operations, a 3 °C difference in boiling point between 4,6-bis(1-phenylethyl)-m-xylene (424.4 °C) and its para isomer (427.4 °C) translates to measurably different vapor-pressure curves and column-design parameters [1] . Procuring the meta-specific isomer rather than a mixed-isomer product (e.g., CAS 51158-41-9) ensures batch-to-batch consistency in overhead temperature, reflux ratio, and energy consumption, particularly relevant for toll manufacturers operating under validated process conditions.

High-Flash-Point Solvent for Elevated-Temperature Reactions

With a computed flash point of 208.7 °C, 4,6-bis(1-phenylethyl)-m-xylene is suitable as a reaction solvent for transformations conducted above 180 °C under ambient atmosphere, where conventional solvents (e.g., DMF, DMSO, sulfolane) either decompose or present unacceptable fire risk [1]. Although the ortho isomer offers an even higher flash point (212.8 °C), the meta isomer's lower boiling point may be preferred when post-reaction solvent stripping is required, as it reduces thermal stress on the product during vacuum distillation.

Application
Selection Property
Validation Focus
Low-temperature heat-transfer fluids
Low-temperature fluidity profile (class-level)
Pour-point verification and pumpability testing under cold-start conditions
Lipophilic extraction and synthesis
Defined LogP (XLogP 7.2)
Partition coefficient verification in process-relevant solvent systems
Precision distillation and solvent recovery
Boiling-point specification (meta-specific)
Vapor-pressure curve and distillation cut-point confirmation
High-temperature reaction solvent
High flash point (predicted 208.7 °C)
Closed-cup flash-point testing and thermal stability evaluation
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